7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one
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Overview
Description
7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one is a fluorinated heterocyclic compound with the molecular formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Castagnoli-Cushman reaction, which involves the condensation of an imine with an anhydride . Another approach is the metal-free visible-light-catalyzed synthesis, which uses visible light to induce the reaction without the need for metal catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
7-Fluoro-1,2-dihydroisoquinolin-3(4H)-one: Another fluorinated isoquinoline with similar structural features.
Fluoroquinolones: A class of antibiotics with a fluorine atom in their structure, known for their antibacterial activity.
Uniqueness: 7-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and biological activity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
7-fluoro-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8FNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13) |
InChI Key |
YVBSWOTURPXIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)F)C(=O)N1 |
Origin of Product |
United States |
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